1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
Overview
Description
1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of N-protected indoles treated with morpholine in the presence of iodine and cesium carbonate, leading to the formation of C–N bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various biological receptors, influencing cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its unique properties.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-8-18(2)22(15-17)27-14-11-25-16-20(19-5-3-4-6-21(19)25)23(28)24-9-12-26-13-10-24/h3-8,15-16H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGUZNUKRAJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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